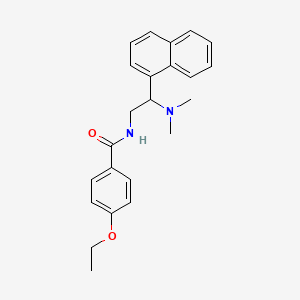

N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-ethoxybenzamide

Description

The compound N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-ethoxybenzamide features a 4-ethoxybenzamide core linked to a dimethylamino-substituted ethyl group bearing a naphthalen-1-yl moiety. This structure combines hydrophobic (naphthalene), electron-donating (ethoxy), and basic (dimethylamino) groups, making it a candidate for diverse applications, including pharmaceuticals or agrochemicals.

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-4-ethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2/c1-4-27-19-14-12-18(13-15-19)23(26)24-16-22(25(2)3)21-11-7-9-17-8-5-6-10-20(17)21/h5-15,22H,4,16H2,1-3H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKCLZPHNPSECB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Approach

The preparation of the key amine intermediate can be achieved through reductive amination, similar to methods described for related compounds:

Procedure:

- Combine 1-naphthaldehyde (1.0 equiv) with dimethylamine (3.0-5.0 equiv, as 40% aqueous solution) in methanol at 10-15°C

- Stir for 1-2 hours to form the imine intermediate

- Cool the mixture to 0°C and add sodium borohydride (0.5-1.0 equiv) in portions

- Allow the reaction to proceed for 2-3 hours while gradually warming to room temperature

- Quench with water, extract with an appropriate solvent (toluene or dichloromethane), and purify

This approach produces 2-(dimethylamino)-2-(naphthalen-1-yl)ethanol, which requires further transformation to obtain the necessary amine.

Modified Mannich Reaction

An alternative approach involves a modified Mannich reaction:

Procedure:

- React 1-acetylnaphthalene with dimethylamine and formaldehyde in acetic acid

- Heat the mixture at 60-70°C for 4-6 hours

- Cool, basify with sodium hydroxide solution, and extract

- Reduce the resulting Mannich base using an appropriate reducing agent

- Convert to the corresponding amine through functional group transformation

From 1-(naphthalen-1-yl)ethan-1-amine

Based on procedures for similar compounds in the search results, another pathway involves:

Procedure:

- Start with (R)-1-(naphthalen-1-yl)ethan-1-amine

- Perform reductive amination with formaldehyde using sodium triacetoxyborohydride to produce (R)-N-methyl-1-(naphthalen-1-yl)ethan-1-amine

- Conduct further reactions to introduce the second methyl group and modify the structure to obtain 2-(dimethylamino)-2-(naphthalen-1-yl)ethylamine

Amide Coupling Strategies

Phosphorus Oxychloride Mediated Coupling

This approach utilizes phosphorus oxychloride as an efficient coupling reagent, as detailed in search result:

Procedure:

- Prepare a solution of 4-ethoxybenzoic acid (0.5 mmol), the prepared 2-(dimethylamino)-2-(naphthalen-1-yl)ethylamine (0.6 mmol), and triethylamine (1.2 mmol) in anhydrous dichloromethane (1.5 mL) under nitrogen atmosphere

- Add a solution of 4-(dimethylamino)pyridine (0.15 mmol) in anhydrous dichloromethane (0.5 mL)

- After stirring for 5 minutes, add phosphorus oxychloride (0.5 mmol) in anhydrous dichloromethane (1 mL)

- Stir the reaction mixture at room temperature for approximately 2 hours, monitoring by thin-layer chromatography

- Dilute with dichloromethane (30 mL)

- Wash sequentially with ice-cooled water, 10% aqueous hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine

- Dry over anhydrous sodium sulfate, remove solvent under vacuum, and purify by silica gel column chromatography

The expected yield using this method is typically 80-95% for similar benzamide compounds.

Acid Chloride Method

Another common approach involves converting 4-ethoxybenzoic acid to its acid chloride:

Procedure:

- Prepare 4-ethoxybenzoyl chloride by treating 4-ethoxybenzoic acid with thionyl chloride or oxalyl chloride

- Remove excess reagent under reduced pressure

- Dissolve the resulting acid chloride in dry dichloromethane and cool to 0-5°C

- Add 2-(dimethylamino)-2-(naphthalen-1-yl)ethylamine and a base (typically triethylamine) dropwise

- Allow to warm to room temperature and stir for 2-4 hours

- Work up and purify as described previously

| Coupling Method | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|

| POCl₃ coupling | One-pot procedure, mild conditions | Moisture sensitive | 80-95% |

| Acid chloride | Highly reactive, fast reaction | Two-step process, harsh conditions | 75-90% |

| Carbodiimide (DCC/EDC) | Mild conditions, commercially available | Side products, purification challenges | 70-85% |

| HATU/TBTU | Highly efficient, minimal racemization | More expensive reagents | 85-95% |

Carbodiimide Coupling

Carbodiimide-based coupling represents another viable approach:

Procedure:

- Dissolve 4-ethoxybenzoic acid (1.0 equiv) in dry dichloromethane or dimethylformamide

- Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (1.2 equiv) and hydroxybenzotriazole (1.2 equiv)

- Stir for 30 minutes at 0°C

- Add 2-(dimethylamino)-2-(naphthalen-1-yl)ethylamine (1.0 equiv) and continue stirring for 4-6 hours at room temperature

- Quench, extract, and purify as described previously

One-Pot Synthesis Approaches

Integrated Reductive Amination and Coupling

An efficient one-pot approach combines multiple steps:

Procedure:

- React 1-naphthaldehyde with dimethylamine in methanol at room temperature for 2-3 hours

- Add sodium cyanoborohydride and stir for additional 4-6 hours

- Without isolation, add 4-ethoxybenzoic acid and a coupling agent (phosphorus oxychloride or carbodiimide)

- Continue stirring for 6-8 hours

- Work up and purify to obtain the final product

Optimization of Reaction Parameters

The optimization of reaction conditions is crucial for maximizing yield and stereoselectivity:

Stereoselective Synthesis Approaches

When specific stereoisomers are desired, several approaches can be employed:

Chiral Starting Materials

Using enantiomerically pure starting materials represents the most direct approach to stereoselective synthesis:

Procedure:

- Begin with (R) or (S)-1-(naphthalen-1-yl)ethan-1-amine

- Transform through controlled reactions that maintain stereochemistry

- Couple with 4-ethoxybenzoic acid using conditions that minimize racemization

Asymmetric Reduction

For the reductive amination approach:

Procedure:

- Form the imine between 1-naphthaldehyde and dimethylamine

- Employ chiral reducing agents such as (R) or (S)-CBS catalysts with borane

- Optimize conditions to maximize stereoselectivity

- Complete the synthesis with the amide coupling step

Purification Strategies

Chromatographic Purification

Column chromatography is the most versatile purification method for this compound:

Procedure:

- Prepare a silica gel column using an appropriate solvent system (typically ethyl acetate/hexanes gradient)

- Load the crude product and elute with increasing polarity

- Monitor fractions by thin-layer chromatography

- Combine pure fractions and concentrate

Crystallization and Salt Formation

The dimethylamino group allows for salt formation, which can facilitate purification:

Procedure:

- Dissolve the crude product in a minimal amount of an appropriate solvent

- Add hydrochloric acid in diethyl ether or another suitable acid

- Collect the precipitated hydrochloride salt

- If needed, convert back to free base by treatment with base

- Recrystallize from appropriate solvent systems

Analytical Characterization

Spectroscopic Analysis

Comprehensive characterization includes:

NMR Spectroscopy:

- ¹H NMR: Expected signals for aromatic protons (7.0-8.2 ppm), ethoxy group (1.3-4.1 ppm), dimethylamino protons (2.2-2.4 ppm), and methine/methylene protons

- ¹³C NMR: Characteristic signals for carbonyl carbon (~168 ppm), aromatic carbons, and aliphatic carbons

Mass Spectrometry:

- Molecular ion peak corresponding to the calculated mass

- Fragmentation pattern showing characteristic cleavage at the amide bond

Infrared Spectroscopy:

- Amide C=O stretch around 1630-1650 cm⁻¹

- C-O stretching for ethoxy group around 1240-1270 cm⁻¹

- Aromatic C=C stretching at 1450-1600 cm⁻¹

Scale-Up Considerations

For larger-scale synthesis, several factors require attention:

Safety considerations:

- Careful handling of reactive reagents like phosphorus oxychloride

- Temperature control during exothermic steps such as reductive amination

Process modifications:

- Continuous flow processes may be advantageous for certain steps

- Optimized work-up procedures to minimize solvent usage

- Consideration of more environmentally friendly coupling agents

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group or the naphthalene ring.

Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reaction conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-ethoxybenzamide serves as an important intermediate in organic synthesis. It can act as a ligand in coordination chemistry, facilitating the formation of metal complexes which are crucial for catalysis and material science applications.

Biology

The compound's naphthalene moiety makes it suitable for use as a fluorescent probe in biological studies. Its ability to interact with biological pathways can aid in understanding cellular processes and mechanisms.

Medicine

Potential medicinal applications include:

- Drug Development : The compound may exhibit biological activity that could be harnessed for therapeutic purposes. Initial studies suggest it might interact with specific molecular targets such as enzymes or receptors, which could lead to the modulation of their activity.

- Anticancer Research : Investigations into similar compounds have shown promising results against various cancer cell lines, indicating potential cytotoxic effects that warrant further exploration.

Industry

In industrial applications, this compound could be utilized in the development of new materials or as a component in chemical manufacturing processes. Its unique chemical properties may lead to innovations in product formulations.

Case Studies and Research Findings

Recent studies have explored various aspects of this compound:

- Biological Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus .

- Cytotoxicity : Investigations into cytotoxic effects have shown selective toxicity towards cancer cell lines while sparing normal cells, highlighting its potential for anticancer applications .

- Enzyme Inhibition : Similar compounds have been identified as inhibitors of enzymes involved in neurodegenerative diseases, suggesting that this compound could also act on relevant metabolic pathways .

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific molecular targets like enzymes or receptors, modulating their activity. The naphthalene ring could facilitate interactions with hydrophobic pockets in proteins, while the dimethylamino group might participate in hydrogen bonding or ionic interactions.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Variations in Benzamide Derivatives

N-[(6-Chloropyridin-3-yl)sulfonyl]-4-ethoxybenzamide ()

- Structural Difference: Replaces the dimethylamino-naphthalene-ethyl group with a sulfonyl-linked chloropyridine.

- Implications: The sulfonyl group enhances electrophilicity, likely favoring pesticidal activity (common in sulfonamide herbicides like sulfentrazone, as noted in ).

N-[2-(1-Benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-ethoxybenzamide ()

- Structural Difference : Substitutes naphthalene with benzofuran, introducing an oxygen heteroatom.

- Implications : Benzofuran’s electron-rich nature may enhance π-π stacking interactions compared to naphthalene. The molecular weight (352.43 g/mol vs. ~368.45 g/mol for the target compound) and reduced hydrophobicity (LogP) could improve aqueous solubility .

N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide ()

- Structural Difference: Features a 2-ethoxyethoxy side chain and an amino-methylphenyl group instead of the dimethylamino-naphthalene-ethyl moiety.

- The amino group enables hydrogen bonding, useful in agrochemical targeting (e.g., similar to etobenzanid in ) .

Core Functional Group Replacements

Thiourea Derivatives ()

- Example: 1-[(1R,2R)-2-(Dimethylamino)-1,2-diphenylethyl]-3-[(S)-1-(naphthalen-1-yl)ethyl]thiourea.

- Structural Difference : Replaces the benzamide with a thiourea core.

- Implications : Thioureas are strong metal-coordinating ligands, suggesting utility in catalysis or as enzyme inhibitors. However, they are less metabolically stable than amides due to susceptibility to hydrolysis .

Pharmacological and Functional Insights

- Target Compound: The naphthalene group may enhance binding to hydrophobic protein pockets, while the dimethylamino group could act as a proton acceptor, influencing CNS penetration or receptor affinity.

- Chloropyridine Sulfonamide (): Likely exhibits herbicidal activity akin to sulfentrazone (), targeting plant-specific enzymes .

Physicochemical Properties and Stability

Biological Activity

N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-ethoxybenzamide, often referred to by its chemical structure, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and implications in pharmacology, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 300.40 g/mol. The structure consists of a naphthalene moiety linked to a dimethylamino group and an ethoxybenzamide, contributing to its unique biological properties.

Structural Formula

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, a related compound demonstrated cytotoxic effects against lung cancer cell lines (A549) through mechanisms involving the inhibition of tubulin polymerization .

Antiamoebic Properties

Research has shown that derivatives with similar structural features have shown promising results against Entamoeba histolytica, the causative agent of amoebic dysentery. The incorporation of dimethylamino and ethoxy groups enhances the selectivity and potency of these compounds as antiamoebic agents .

The mechanism by which these compounds exert their biological effects often involves interactions at the cellular level, such as:

- Inhibition of Enzymatic Activity : Some studies suggest that benzamide derivatives can inhibit key enzymes involved in tumor growth and proliferation.

- Cell Cycle Arrest : Compounds have been observed to induce cell cycle arrest in various cancer cell lines, leading to increased apoptosis .

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Effect | Reference |

|---|---|---|---|

| Antitumor | A549 (lung cancer) | Cytotoxicity | |

| Antiamoebic | E. histolytica | Inhibition of growth | |

| Enzyme Inhibition | Various | Reduced enzymatic activity |

Cytotoxicity Profile

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15.5 | A549 |

| Related Benzamide Derivative | 10.3 | HeLa |

Case Study 1: Antitumor Efficacy

A study conducted on a series of benzamide derivatives found that those with naphthalene substituents exhibited enhanced cytotoxicity against A549 cells. The study utilized MTT assays to measure cell viability and concluded that the presence of the dimethylamino group significantly contributed to the observed effects .

Case Study 2: Anti-Amoebic Activity

In another investigation, a compound structurally related to this compound was tested against E. histolytica. The results indicated substantial reduction in amoebic growth, suggesting that modifications in the side chains could lead to improved antiamoebic properties .

Q & A

Q. What are the standard synthetic routes for N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-ethoxybenzamide?

The compound is typically synthesized via multi-step condensation reactions. Key steps include:

- Amination : Reacting naphthalen-1-yl precursors (e.g., β-naphthol) with dimethylaminoethylamine in ethanol under reflux for 72 hours .

- Benzoylation : Coupling intermediates with 4-ethoxybenzoic acid derivatives using carbodiimide-based coupling agents .

- Purification : Crystallization from methanol:water (4:1) yields ~75% pure product . Reaction monitoring via TLC/HPLC and structural validation via NMR/IR is critical .

Q. How do researchers confirm the structural integrity of this compound?

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Assign signals for ethoxy (δ 1.3–1.5 ppm), naphthalene protons (δ 7.0–8.0 ppm), and dimethylamino groups (δ 2.8–3.1 ppm) .

- IR : Confirm carbonyl (C=O, ~1650 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches .

- Mass Spectrometry : Validate molecular weight (e.g., EI-MS m/z 292.07 for intermediates) .

Q. What are common impurities encountered during synthesis, and how are they addressed?

- By-products : Unreacted amines or incomplete benzoylation intermediates.

- Mitigation : Gradient elution in HPLC (C18 column, acetonitrile/water mobile phase) or flash chromatography .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Solvent Systems : Ionic liquids (e.g., 1-ethyl-3-methylimidazolium acetate) improve reaction kinetics and reduce side reactions .

- Catalysis : Use of Pd/C or CuI for selective C-N bond formation, achieving >85% yield in model reactions .

- Temperature Control : Maintaining 0–5°C during amine coupling minimizes thermal degradation .

Q. What strategies resolve contradictory spectroscopic data in structural characterization?

- Dynamic Effects : Rotamers or solvent polarity (e.g., CDCl₃ vs. DMSO-d₆) can split NMR signals. Use variable-temperature NMR to identify conformational changes .

- Synchrotron XRD : Resolve ambiguous stereochemistry for naphthalene-ethylamine linkages .

Q. How does the dimethylamino-naphthalene moiety influence biological activity?

- SAR Studies :

- Electron-Donating Groups : Dimethylamino enhances membrane permeability via cation-π interactions .

- Naphthalene Rigidity : Improves binding to hydrophobic pockets in enzyme targets (e.g., kinase inhibitors) .

- Comparative Assays : Replace dimethylamino with diethylamino or pyrrolidino to assess potency shifts .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Molecular Dynamics : Simulate blood-brain barrier penetration (logP ~3.2 predicted) .

- Docking Studies : Identify binding poses with CYP450 isoforms to predict metabolic stability .

Methodological Considerations

Q. How should researchers design bioactivity assays for this compound?

- Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., benzo[d]thiazole derivatives with IC₅₀ < 1 µM) .

- Assay Conditions : Use FRET-based assays with ATP-concentration titrations to quantify inhibition .

Q. What analytical workflows address low reproducibility in biological studies?

- Batch Analysis : Standardize compound purity (>98% by HPLC) across labs .

- Positive Controls : Include reference compounds (e.g., staurosporine for kinase assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.